Cas no 329-02-2 (3-3-(Trifluoromethyl)cyclohexylpropanoic Acid)

3-3-(Trifluoromethyl)cyclohexylpropanoic Acid Chemical and Physical Properties
Names and Identifiers
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- 3-3-(Trifluoromethyl)cyclohexylpropanoic Acid
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3-3-(Trifluoromethyl)cyclohexylpropanoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T796545-500mg |
3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid |
329-02-2 | 500mg |
$276.00 | 2023-05-17 | ||
Enamine | EN300-1457288-10000mg |
3-[3-(trifluoromethyl)cyclohexyl]propanoic acid |
329-02-2 | 10000mg |
$3622.0 | 2023-09-29 | ||
Enamine | EN300-1457288-50mg |
3-[3-(trifluoromethyl)cyclohexyl]propanoic acid |
329-02-2 | 50mg |
$707.0 | 2023-09-29 | ||
TRC | T796545-250mg |
3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid |
329-02-2 | 250mg |
$144.00 | 2023-05-17 | ||
TRC | T796545-1g |
3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid |
329-02-2 | 1g |
$488.00 | 2023-05-17 | ||
Enamine | EN300-1457288-1000mg |
3-[3-(trifluoromethyl)cyclohexyl]propanoic acid |
329-02-2 | 1000mg |
$842.0 | 2023-09-29 | ||
Enamine | EN300-1457288-2500mg |
3-[3-(trifluoromethyl)cyclohexyl]propanoic acid |
329-02-2 | 2500mg |
$1650.0 | 2023-09-29 | ||
Enamine | EN300-1457288-1.0g |
3-[3-(trifluoromethyl)cyclohexyl]propanoic acid |
329-02-2 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1457288-5000mg |
3-[3-(trifluoromethyl)cyclohexyl]propanoic acid |
329-02-2 | 5000mg |
$2443.0 | 2023-09-29 | ||
Enamine | EN300-1457288-250mg |
3-[3-(trifluoromethyl)cyclohexyl]propanoic acid |
329-02-2 | 250mg |
$774.0 | 2023-09-29 |
3-3-(Trifluoromethyl)cyclohexylpropanoic Acid Related Literature
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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5. Book reviews
Additional information on 3-3-(Trifluoromethyl)cyclohexylpropanoic Acid
Introduction to 3-3-(Trifluoromethyl)cyclohexylpropanoic Acid (CAS No. 329-02-2)
3-3-(Trifluoromethyl)cyclohexylpropanoic Acid, identified by its Chemical Abstracts Service (CAS) number 329-02-2, is a compound of significant interest in the field of pharmaceutical chemistry and chemical biology. This molecule, featuring a trifluoromethyl substituent on a cyclohexylpropanoic acid backbone, exhibits unique structural and functional properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The trifluoromethyl group is a well-known pharmacophore in medicinal chemistry, renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity. Its incorporation into the cyclohexylpropanoic acid scaffold in this compound suggests potential benefits in drug design, including improved pharmacokinetic profiles and enhanced bioavailability. The cyclohexyl ring provides steric hindrance and conformational flexibility, which can be exploited to optimize interactions with biological targets.
In recent years, there has been growing interest in the development of fluorinated compounds for their therapeutic potential. The presence of the trifluoromethyl group in 3-3-(Trifluoromethyl)cyclohexylpropanoic Acid aligns with this trend, as fluorine atoms can modulate the electronic properties of molecules, influencing their reactivity and biological activity. This compound has been studied in the context of its potential role as an intermediate in the synthesis of more complex pharmacological entities.
One of the most compelling aspects of 3-3-(Trifluoromethyl)cyclohexylpropanoic Acid is its versatility as a building block in organic synthesis. The combination of the cyclohexyl and propanoic acid moieties offers multiple functional handles for further derivatization, enabling chemists to tailor the molecule for specific applications. For instance, it can serve as a precursor in the preparation of esters, amides, or other derivatives that may exhibit enhanced biological activity.
Recent studies have explored the pharmacological properties of derivatives containing the trifluoromethyl group, highlighting its role in modulating enzyme inhibition and receptor binding. The structural motif present in 3-3-(Trifluoromethyl)cyclohexylpropanoic Acid has been investigated for its potential to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. Preliminary findings suggest that this compound may exhibit anti-inflammatory or analgesic effects, making it a promising candidate for further investigation.
The synthesis of 3-3-(Trifluoromethyl)cyclohexylpropanoic Acid involves sophisticated organic reactions that highlight the compound's synthetic utility. The introduction of the trifluoromethyl group typically requires specialized methodologies, such as metal-catalyzed cross-coupling reactions or halogen-metal exchange processes. These synthetic strategies not only demonstrate the compound's complexity but also underscore its importance as a material for advanced chemical research.
In addition to its pharmaceutical applications, 3-3-(Trifluoromethyl)cyclohexylpropanoic Acid has potential uses in agrochemicals and material science. The unique electronic properties imparted by the trifluoromethyl group can influence the physical and chemical behavior of materials derived from this compound, making it relevant for developing novel polymers or specialty chemicals.
The chemical behavior of 3-3-(Trifluoromethyl)cyclohexylpropanoic Acid is also influenced by its solubility profile and interaction with different solvent systems. The presence of both polar (carboxylic acid) and non-polar (cyclohexyl and trifluoromethyl) regions makes it amenable to solubility tuning through appropriate functionalization or salt formation. This characteristic is particularly useful in drug formulation and delivery systems.
As research continues to uncover new applications for fluorinated compounds, 3-3-(Trifluoromethyl)cyclohexylpropanoic Acid is poised to play a significant role in advancing chemical biology and medicinal chemistry. Its unique structure and functional attributes provide a foundation for innovative drug discovery efforts aimed at addressing unmet medical needs.
The future prospects for this compound are promising, with ongoing studies exploring its potential in various therapeutic areas. Collaborative efforts between synthetic chemists and biologists are likely to yield novel derivatives with enhanced efficacy and reduced side effects. The integration of computational modeling and high-throughput screening techniques will further accelerate the discovery process.
In conclusion, 3-3-(Trifluoromethyl)cyclohexylpropanoic Acid (CAS No. 329-02-2) represents a fascinating example of how structural modifications can influence molecular properties and biological activity. Its combination of a trifluoromethyl group with a cyclohexylpropanoic acid backbone offers numerous opportunities for innovation in pharmaceutical research. As our understanding of fluorinated compounds grows, so too will their impact on drug development and beyond.
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